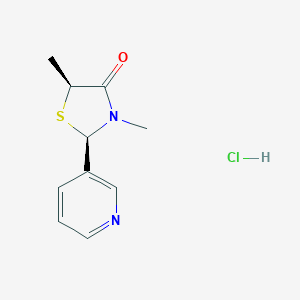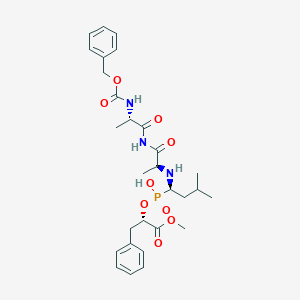![molecular formula C25H24ClN3O2 B237042 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide](/img/structure/B237042.png)
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide, also known as ACY-738, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of molecules known as histone deacetylase inhibitors (HDAC inhibitors), which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. In
Aplicaciones Científicas De Investigación
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide has been shown to have neuroprotective properties by promoting the growth of neurons and reducing neuroinflammation.
Mecanismo De Acción
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones. This leads to changes in the chromatin structure and gene expression, which can affect various cellular processes. By inhibiting HDACs, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide can promote the acetylation of histones, leading to changes in gene expression that can have therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide are complex and depend on the specific disease or condition being studied. In general, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition. It is also relatively stable and can be easily synthesized in large quantities. However, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the specific mechanisms underlying the therapeutic effects of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide and to develop more effective and targeted HDAC inhibitors.
Métodos De Síntesis
The synthesis of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide involves the reaction of 4-(4-acetylpiperazin-1-yl)aniline with 3-chlorobenzoyl chloride followed by coupling with 4-chlorobiphenyl-4-amine. The final product is obtained after purification by column chromatography.
Propiedades
Nombre del producto |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide |
|---|---|
Fórmula molecular |
C25H24ClN3O2 |
Peso molecular |
433.9 g/mol |
Nombre IUPAC |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C25H24ClN3O2/c1-18(30)28-13-15-29(16-14-28)24-12-11-22(17-23(24)26)27-25(31)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3,(H,27,31) |
Clave InChI |
GQRCXIUDDFIVPQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)Cl |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236982.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B236985.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide](/img/structure/B237005.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide](/img/structure/B237016.png)
![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B237020.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)
![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)